Schisandrin C: A Technical Guide to its Chemical Structure, Biological Activities, and Experimental Protocols
Schisandrin C: A Technical Guide to its Chemical Structure, Biological Activities, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Schisandrin C, a bioactive dibenzocyclooctadiene lignan isolated from the fruit of Schisandra chinensis, has garnered significant attention within the scientific community for its diverse pharmacological properties. This technical guide provides a comprehensive overview of the chemical structure of Schisandrin C, alongside a detailed exploration of its anticancer, anti-inflammatory, and antioxidant activities. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development by consolidating quantitative data, outlining detailed experimental protocols, and visualizing key signaling pathways.
Chemical Structure and Properties
Schisandrin C is characterized by a dibenzocyclooctadiene skeleton. Its chemical identity is well-established through various spectroscopic and analytical techniques.
Chemical Structure:
Table 1: Chemical and Physical Properties of Schisandrin C
| Property | Value | Reference |
| IUPAC Name | (6R,7S,13aS)-5,6,7,8-tetrahydro-13,14-dimethoxy-6,7-dimethyl-cycloocta[1,2-f:3,4-f']bis[1][2]benzodioxole | [3] |
| Molecular Formula | C₂₂H₂₄O₆ | [3] |
| Molecular Weight | 384.42 g/mol | [2] |
| CAS Number | 61301-33-5 | [3] |
| Appearance | Powder | [2] |
| Purity | >96% (as isolated by HPLC) | [4] |
| Solubility | Soluble in DMSO | [2] |
Biological Activities and Quantitative Data
Schisandrin C exhibits a range of biological activities, with its anticancer, anti-inflammatory, and antioxidant effects being the most extensively studied.
Anticancer Activity
Schisandrin C has demonstrated significant cytotoxic effects against various cancer cell lines, primarily through the induction of cell cycle arrest and apoptosis.[1][5]
Table 2: Cytotoxicity of Schisandrin C against Various Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ Value (µM) | Incubation Time (h) | Assay Method | Reference |
| U937 | Human Leukemia | Not specified | 48 | MTT | [1] |
| Bel-7402 | Human Hepatocellular Carcinoma | 81.58 ± 1.06 | 48 | MTT | [1] |
| KB-3-1 | Human Nasopharyngeal Carcinoma | 108.00 ± 1.13 | 48 | MTT | [1] |
| Bcap37 | Human Breast Cancer | 136.97 ± 1.53 | 48 | MTT | [1] |
| HCT116 | Human Colorectal Carcinoma | 22.4 | Not specified | Crystal Violet | [4] |
| HTB-26 | Human Breast Cancer | 10 - 50 | Not specified | Crystal Violet | [4] |
| PC-3 | Human Prostate Cancer | 10 - 50 | Not specified | Crystal Violet | [4] |
| HepG2 | Human Hepatocellular Carcinoma | 10 - 50 | Not specified | Crystal Violet | [4] |
Table 3: Apoptosis Induction by Schisandrin C in Bel-7402 Cells
| Concentration (µM) | Percentage of Hypodiploid Cells (Sub-G₀/G₁) | Incubation Time (h) | Reference |
| 50 | 7.21 ± 0.85% | 24 | [1] |
| 75 | 10.32 ± 1.08% | 24 | [1] |
| 100 | 40.61 ± 1.43% | 24 | [1] |
The apoptotic mechanism in U937 cells involves the downregulation of anti-apoptotic proteins Bcl-2 and Bcl-xL, and the activation of caspase-9 and caspase-3.[1][5]
Anti-inflammatory Activity
Schisandrin C has been shown to possess potent anti-inflammatory properties. In human dental pulp cells (HDPCs) stimulated with lipopolysaccharide (LPS), Schisandrin C inhibited the expression of several pro-inflammatory molecules.[2] In RAW 264.7 macrophages, it was found to reduce nitric oxide (NO) production and the secretion of pro-inflammatory cytokines.[6]
Table 4: Anti-inflammatory Effects of Schisandrin C
| Cell Line | Stimulant | Inhibited Molecules | Signaling Pathway Implicated | Reference |
| HDPCs | LPS | IL-1β, TNF-α, ICAM-1, VCAM-1, MMP-2, MMP-9, NO, ROS, NF-κB translocation | MAPK | [2] |
| RAW 264.7 | LPS | NO, pro-inflammatory cytokines | p38 MAPK, ERK1/2, JNK | [6] |
| THP-1 | P. acnes | Inflammatory cytokines, TLR2 | MAPK, NF-κB | [7] |
Antioxidant Activity
The antioxidant properties of Schisandrin C are attributed to its ability to scavenge reactive oxygen species (ROS) and enhance the expression of antioxidant enzymes.[2]
Table 5: Antioxidant Effects of Schisandrin C
| Cell Line | Effect | Signaling Pathway Implicated | Reference |
| HDPCs | Increased expression of SOD enzymes, HO-1, and PGC-1α | p-Akt, Nrf-2 | [2] |
| C2C12 | Reduced ROS release, increased antioxidant activity, enhanced autophagy and mitochondrial biogenesis | NF-κB, Nrf2 | [8] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature for the investigation of Schisandrin C.
Cell Viability Assay (MTT Assay)
This protocol is adapted from studies on U937 and Bel-7402 cells.[1][9]
-
Cell Seeding: Plate cells in 96-well plates at a density of 4 x 10⁴ cells/well and incubate for 24 hours.[9]
-
Treatment: Treat the cells with various concentrations of Schisandrin C (e.g., 12.5–200 µM) and a vehicle control (DMSO) for 48 hours.[1]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[10]
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 15 minutes.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control.
Western Blot Analysis for Apoptosis-Related Proteins
This protocol is based on the analysis of Bcl-2 family and caspase proteins in U937 cells.[5][9]
-
Cell Lysis: After treatment with Schisandrin C for 48 hours, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer.[9]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 30 µg) on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bcl-2, Bcl-xL, pro-caspase-3, cleaved caspase-3, pro-caspase-9, cleaved caspase-9, and a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[9]
Cell Cycle Analysis by Flow Cytometry
This protocol is for analyzing the cell cycle distribution in Schisandrin C-treated cells.[1][11]
-
Cell Fixation: Harvest the treated cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.[12]
-
RNase Treatment: Wash the fixed cells with PBS and resuspend in PBS containing RNase A (100 µg/mL). Incubate for 30 minutes at 37°C.[12]
-
Propidium Iodide Staining: Add propidium iodide (PI) to a final concentration of 50 µg/mL and incubate in the dark for 15-30 minutes at room temperature.[12]
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Determine the percentage of cells in the G₀/G₁, S, and G₂/M phases of the cell cycle, as well as the sub-G₀/G₁ population (indicative of apoptosis), using appropriate software.[13]
Nitric Oxide (NO) Production Assay
This protocol is based on the measurement of nitrite in the culture medium of RAW 264.7 cells.[6]
-
Cell Culture and Treatment: Plate RAW 264.7 cells and pre-treat with Schisandrin C for 1 hour before stimulating with LPS (1 µg/mL) for 24 hours.
-
Griess Reagent Preparation: Prepare Griess reagent by mixing equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water.
-
Assay Procedure: Mix 100 µL of cell culture supernatant with 100 µL of Griess reagent in a 96-well plate.
-
Incubation and Measurement: Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm.
-
Quantification: Determine the nitrite concentration using a standard curve prepared with sodium nitrite.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and a general experimental workflow for studying Schisandrin C.
Caption: Schisandrin C-induced apoptosis signaling pathway.
Caption: Schisandrin C's anti-inflammatory mechanism.
Caption: General experimental workflow for Schisandrin C.
Conclusion
Schisandrin C is a promising natural compound with multifaceted biological activities. Its potential as an anticancer, anti-inflammatory, and antioxidant agent is well-supported by scientific evidence. This technical guide provides a foundational resource for researchers to further explore the therapeutic potential of Schisandrin C. The detailed protocols and compiled quantitative data aim to facilitate the design and execution of future studies, ultimately accelerating the translation of this potent natural product into clinical applications.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Anti-inflammatory and antioxidant properties of Schisandrin C promote mitochondrial biogenesis in human dental pulp cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. texaschildrens.org [texaschildrens.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Anti-inflammatory effects of gomisin N, gomisin J, and schisandrin C isolated from the fruit of Schisandra chinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. db.cngb.org [db.cngb.org]
- 8. Frontiers | An analysis of the nutritional effects of Schisandra chinensis components based on mass spectrometry technology [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 11. Item - Analysis of apoptosis and cell cycle arrest in U937 cells by flow cytometry. - Public Library of Science - Figshare [plos.figshare.com]
- 12. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 13. researchgate.net [researchgate.net]
